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Compound of Interest

Compound Name: Amelparib

Cat. No.: B605398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose)

polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the

nanomolar range designates it as a significant neuroprotective agent. This technical guide

provides a comprehensive overview of the chemical structure and a detailed synthesis pathway

of Amelparib, tailored for professionals in drug development and chemical research.

Chemical Structure
Amelparib is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-

benzo[d]imidazol-1-yl}methyl)benzonitrile. Its molecular structure is characterized by a central

benzimidazole core, substituted at various positions to confer its specific pharmacological

activity.

Table 1: Chemical and Physical Properties of Amelparib
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Property Value

Molecular Formula C₂₃H₂₇N₅O₂

Molecular Weight 405.50 g/mol

IUPAC Name
4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-

benzo[d]imidazol-1-yl}methyl)benzonitrile

CAS Number 1227156-72-0

SMILES
CCCCOc1nc2cc(CN3CCOCC3)ccc2n1Cc1ccc(

C#N)cc1

InChI

InChI=1S/C23H27N5O2/c1-2-11-29-23-25-20-

10-9-17(14-28-12-15-30-16-13-28)18-

21(20)27(23)19-6-4-3-5-7-19/h3-7,9-

10,18H,2,8,11-16H2,1H3

Synthesis Pathway
The synthesis of Amelparib is a multi-step process that involves the construction of the core

benzimidazole structure followed by strategic functionalization. The pathway outlined below is a

plausible route based on established organic chemistry principles and analogous syntheses of

related benzimidazole derivatives.

Overall Synthesis Scheme
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Caption: Proposed multi-step synthesis pathway for Amelparib.
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Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline
The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.

Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.

Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an

aqueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at

room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by

filtration and purified by recrystallization.

Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-
nitrophenyl)propane-1,2-diamine
This step involves the formation of a diamine intermediate.

Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.

Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive

amination conditions. This is followed by the reduction of the nitro group to an amine,

typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst

(H₂/Pd-C), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.

Step 3: Formation of the Benzimidazole Core - Synthesis
of 2-Propoxy-5-(morpholinomethyl)-1H-
benzo[d]imidazole
The central benzimidazole ring is formed in this step.

Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and

propionaldehyde.

Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an

oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is

typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-

(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.
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Step 4: Final Assembly - Synthesis of Amelparib
The final step involves the alkylation of the benzimidazole intermediate.

Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-

(bromomethyl)benzonitrile.

Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the

presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The

reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After

completion, the product, Amelparib, is isolated and purified using column chromatography.

Experimental Workflow

Synthesis of Intermediates Final Product Synthesis Purification & Analysis

Aminomethylation Reductive Amination & Nitro Reduction Benzimidazole Formation N-Alkylation Column Chromatography Spectroscopic Analysis
(NMR, MS)

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of Amelparib.

Quantitative Data
Table 2: Representative Yields for Synthesis Steps
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Step Product Theoretical Yield (%)

1
4-(Morpholinomethyl)-3-

nitroaniline
85-90

2

N1-(4-(morpholinomethyl)-3-

nitrophenyl)propane-1,2-

diamine

70-80

3

2-Propoxy-5-

(morpholinomethyl)-1H-

benzo[d]imidazole

60-70

4 Amelparib 75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion
This technical guide provides a detailed overview of the chemical structure and a plausible,

efficient synthesis pathway for Amelparib. The described methodologies and structured data

are intended to support researchers and professionals in the fields of medicinal chemistry and

drug development in their efforts to synthesize and further investigate this promising PARP-1

inhibitor. The provided synthesis route utilizes common and well-established chemical

transformations, making it adaptable for laboratory-scale synthesis and potential scale-up

operations.

To cite this document: BenchChem. [Amelparib: A Technical Guide to its Chemical Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605398#amelparib-chemical-structure-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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